N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide
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Overview
Description
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various fields such as medicine, industry, or research.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound. It can provide information about the functional groups, connectivity of atoms, and stereochemistry.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include acidity or basicity, reactivity with common reagents, and stability.Scientific Research Applications
Anticancer Activity
Research has revealed that derivatives of N-(thiazol-2-yl)benzamide demonstrate significant anticancer activity. A study by (Ravinaik et al., 2021) found that certain substituted benzamides exhibited moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. Another study by (Tiwari et al., 2017) synthesized novel benzamide derivatives that showed promising anticancer activity, particularly against melanoma, leukemia, cervical, and breast cancer.
Supramolecular Gelators
N-(thiazol-2-yl)benzamide derivatives have been investigated for their gelation behavior. (Yadav & Ballabh, 2020) explored the role of methyl functionality and multiple non-covalent interactions in gelation. This study found that certain amides displayed gelation behavior towards ethanol/water and methanol/water mixtures, contributing to the field of crystal engineering.
Antimicrobial Properties
Research by (Chawla, 2016) on thiazole derivatives, including N-(thiazol-2-yl)benzamide, demonstrated antimicrobial activity. The study showed that derivatives with certain substitutions on the phenyl ring exhibited good antimicrobial activity against both gram-positive and gram-negative species, as well as antifungal properties.
Anti-Inflammatory Activity
A study by (Lynch et al., 2006) synthesized compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, including N-(thiazol-2-yl)benzamide derivatives, which showed anti-inflammatory activity. This research contributes to the understanding of nonsteroidal anti-inflammatory drugs based on thiazole and thiazoline.
Glucokinase Activation
Research has also shown the potential of N-(thiazol-2-yl)benzamide derivatives in activating glucokinase, which is significant for diabetes treatment. For instance, (Iino et al., 2009) discovered a compound that exhibited potent glucokinase activation, suggesting potential applications in managing blood glucose levels.
Safety And Hazards
This section includes information about the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to improve its properties or activity.
Please consult a qualified professional or refer to relevant academic or industry resources for specific information about this compound. This information is intended to provide a general approach to analyzing a chemical compound and may not apply to all compounds. Always follow safety guidelines when handling chemicals.
properties
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-12-7-8-14(9-13(12)2)17-11-25-19(20-17)21-18(22)15-5-4-6-16(10-15)26(3,23)24/h4-11H,1-3H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQIJPGNEOVDOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide |
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